N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .
Biochemical Pathways
Similar compounds have been shown to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, which results in apoptosis by accelerating the expression of caspases .
Result of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and increase the levels of p53 in treated cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide typically involves multiple steps. One common approach is the condensation of 6-methoxy-1,3-benzothiazol-2-amine with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: A simpler derivative with similar biological activities.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Known for its anti-inflammatory and analgesic properties.
2-Benzothiazolamine, 6-methoxy-: Another benzothiazole derivative with potential medicinal applications.
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide stands out due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O5S2/c1-37-21-11-13-23-25(15-21)40-29(31-23)33-27(35)17-3-7-19(8-4-17)39-20-9-5-18(6-10-20)28(36)34-30-32-24-14-12-22(38-2)16-26(24)41-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNZNWPFSYKVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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